molecular formula C12H12N2O B1505950 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1015845-87-0

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1505950
CAS No.: 1015845-87-0
M. Wt: 200.24 g/mol
InChI Key: ANDWMSARSMGVCR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a chemical compound belonging to the class of benzaldehydes and pyrazoles. It features a benzene ring substituted with two methyl groups and a pyrazolyl group at the 2-position, along with an aldehyde group at the 1-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 3,5-dimethylbenzaldehyde with hydrazine hydrate in the presence of acetic acid to form the pyrazole ring.

  • Cyclization Reaction: Another method involves cyclization of 3,5-dimethyl-2-(1H-pyrazol-1-YL)methanol with primary amines to form pyrazole-based ligands.

Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: The pyrazolyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Aqueous or alcoholic solutions of nucleophiles such as amines or halides.

Major Products Formed:

  • Oxidation: 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid.

  • Reduction: 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzyl alcohol.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic systems, which are relevant in pharmaceutical chemistry.

  • Biology: The compound and its derivatives have been studied for their biological activities, including antileishmanial and antimalarial properties.

  • Medicine: Pyrazole derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of catalysts for oxidation reactions and other industrial processes.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit specific enzymes or pathways essential for the survival of the pathogens.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole: Similar structure but lacks the aldehyde group.

  • 2-(1H-pyrazol-1-YL)benzaldehyde: Similar structure but without the methyl groups at the 3 and 5 positions.

Uniqueness: 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is unique due to its combination of the aldehyde group and the pyrazolyl group, which imparts distinct chemical reactivity and biological activity compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, catalysts, and other chemical products.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

3,5-dimethyl-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-10(2)12(11(7-9)8-15)14-5-3-4-13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWMSARSMGVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650853
Record name 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-87-0
Record name 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015845-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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